5-Nitro-2-(m-tolyl)pyridine
Description
Contextual Landscape of Nitropyridine Scaffolds in Organic and Medicinal Chemistry Research
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds. Its derivatives are ubiquitous, finding applications as pharmaceuticals, agrochemicals, and functional materials. nih.govijpsonline.comglobalresearchonline.net The introduction of a nitro group onto the pyridine ring, creating a nitropyridine, dramatically alters the electronic properties of the scaffold. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and other chemical transformations. uvic.cahud.ac.uk This enhanced reactivity makes nitropyridines valuable intermediates in organic synthesis. mdpi.com
From a medicinal chemistry perspective, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous FDA-approved drugs. nih.govresearchgate.netrsc.org The incorporation of a nitro group can modulate the biological activity of these molecules. Nitropyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antibacterial agents. mdpi.comnih.gov The nitro group itself is a key functional group in several bioactive compounds and can influence properties such as receptor binding and metabolic stability. mdpi.comsemanticscholar.org
The versatility of nitropyridines is further highlighted by their use as precursors for the synthesis of other heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities. mdpi.com This strategic use of the nitro group as a masked amino group is a common tactic in the synthesis of complex molecules.
Overview of 5-Nitro-2-(m-tolyl)pyridine: Structural Framework and Research Interests
This compound is a disubstituted pyridine derivative. Its structure consists of a pyridine ring with a nitro group at the 5-position and a meta-tolyl group (a toluene (B28343) ring substituted at the 3-position) attached at the 2-position.
The key structural features of this molecule are:
The Pyridine Ring: A heterocyclic aromatic ring that forms the core of the molecule.
The Nitro Group (-NO2): A strong electron-withdrawing group located at the 5-position. This group significantly influences the chemical reactivity of the pyridine ring.
Research interest in this compound and related compounds stems from several areas. In synthetic chemistry, it serves as a building block for more complex molecules. For instance, the nitration of 2-(m-tolyl)nicotinamide (B13007923) at the C5 position yields the corresponding 5-nitro derivative, highlighting a synthetic pathway to this class of compounds. The reactivity of the nitro group and the potential for functionalization of both the pyridine and tolyl rings make it an attractive target for methods development in organic synthesis.
In medicinal chemistry, while specific studies on the biological activity of this compound are not extensively documented in readily available literature, its structural motifs are present in compounds with known pharmacological properties. For example, derivatives of 2- and 3-substituted pyridines are of interest in drug discovery. nih.gov The combination of the nitropyridine core and the tolyl substituent could lead to compounds with unique biological profiles.
Scope and Objectives of Contemporary Academic Investigations on this compound
Current academic research involving this compound and its analogs is multifaceted, with objectives spanning both fundamental and applied chemistry. Key areas of investigation include:
Synthesis and Reactivity Studies: A primary focus is the development of efficient and selective methods for the synthesis of substituted nitropyridines. researchgate.netacs.org Researchers are exploring new catalytic systems and reaction conditions to control the regioselectivity of nitration and subsequent functionalization. mdpi.com The study of the reactivity of the nitro group, including its reduction to an amine and its participation in cycloaddition reactions, is also an active area of research. mdpi.commdpi.com
Exploration of Biological Activity: There is a continued interest in the discovery of novel therapeutic agents based on the pyridine scaffold. ijpsonline.comnih.gov Investigations into the biological properties of compounds like this compound would likely involve screening for various activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. openmedicinalchemistryjournal.comresearchgate.net Structure-activity relationship (SAR) studies, where the tolyl group is modified or replaced with other substituents, are crucial for optimizing biological activity. nih.gov
Materials Science Applications: Pyridine-containing molecules can exhibit interesting photophysical and electronic properties. Research in this area might explore the potential of this compound and its derivatives in the development of new materials, such as dyes, sensors, or components for electronic devices.
The table below summarizes some key research directions and their significance:
| Research Area | Key Objectives | Potential Significance |
| Synthetic Chemistry | Development of novel synthetic routes to substituted nitropyridines. Investigation of the reactivity of the nitro group. | Access to a wider range of complex molecules for various applications. |
| Medicinal Chemistry | Screening for biological activities (e.g., anticancer, antimicrobial). Structure-activity relationship (SAR) studies. | Discovery of new drug candidates with improved efficacy and selectivity. |
| Materials Science | Exploration of photophysical and electronic properties. | Development of new functional materials with tailored properties. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-3-2-4-10(7-9)12-6-5-11(8-13-12)14(15)16/h2-8H,1H3 |
InChI Key |
WBLXEVRZCQXMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Nitro 2 M Tolyl Pyridine
Established Synthetic Routes to 5-Nitro-2-(m-tolyl)pyridine and Analogous Nitropyridines
The preparation of nitropyridines presents unique challenges due to the electron-deficient nature of the pyridine (B92270) ring. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, making direct nitration significantly more difficult than for benzene (B151609). researchgate.netwikipedia.org Consequently, a variety of specialized synthetic strategies have been developed.
Direct nitration of the pyridine nucleus is often sluggish and requires harsh conditions, which can lead to low yields. researchgate.netwikipedia.org However, the introduction of activating or directing substituents can facilitate this transformation and control the position of nitration.
The regiochemical outcome of electrophilic nitration on a substituted pyridine ring is governed by the electronic effects of the existing substituent and the inherent reactivity of the pyridine core. For 2-substituted pyridines, nitration typically occurs at the 5-position, which is meta to the deactivating ring nitrogen. Classical nitration methods, such as using a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), often require high temperatures and result in poor yields. acs.org
More advanced and milder reagents have been developed to improve regioselectivity and yields. For instance, the combination of tetrabutylammonium (B224687) nitrate (B79036) (TBAN) and trifluoroacetic anhydride (B1165640) (TFAA) has been used for the exclusive nitration of certain heterocyclic systems at specific positions. nih.gov A recently developed method for the meta-nitration of pyridines involves the formation of a dearomatized oxazino pyridine intermediate, which is then nitrated. acs.org This strategy has proven effective for a range of substituted pyridines, including those with aryl groups, yielding the meta-nitrated product with high regioselectivity. acs.org For example, a 2-thienyl substituted pyridine was successfully nitrated at the 5-position in 80% yield using this dearomatization-nitration approach. acs.org
Table 1: Regioselective Nitration of Substituted Pyridines
| Substrate | Nitrating Agent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dibromopyridine | NO₂BF₄, then debromination | 3-Nitropyridine (B142982) | - | wikipedia.org |
| 2-Thienyl oxazino pyridine | N₂O₅, TEMPO, MeCN/DCM | 5-Nitro-2-(thiophen-2-yl)pyridine | 80% | acs.org |
| 2-Aryl-3-hydroxy-pyridine | KNO₃, H₂SO₄ | 2-Aryl-3-hydroxy-5-nitropyridine | Good | chemicalbook.com |
| Tricyclic Pyridine Carbamate | TBAN, TFAA | 3-Nitro-tricyclic pyridine | - | nih.gov |
A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net This method, often referred to as the Bakke procedure, proceeds through the formation of an N-nitropyridinium salt intermediate. researchgate.netresearchgate.netrsc.org The reaction of a pyridine derivative with N₂O₅ in an organic solvent like dichloromethane (B109758) or sulfur dioxide generates the corresponding N-nitropyridinium ion. researchgate.netrsc.orgntnu.no This intermediate is not directly attacked on the ring; instead, it reacts with an aqueous solution of a nucleophile such as sodium bisulfite (NaHSO₃). researchgate.netrsc.orgrsc.org
The mechanism involves the nucleophilic attack of bisulfite at the 2- or 4-position of the N-nitropyridinium ion, forming transient dihydropyridine (B1217469) intermediates. rsc.orgntnu.no Subsequent rearrangement via a rsc.orgCurrent time information in Bangalore, IN. sigmatropic shift moves the nitro group from the nitrogen atom to the C-3 position (or C-5 in a 2-substituted pyridine). researchgate.netrsc.orgrsc.org Final elimination of bisulfite restores the aromaticity, yielding the β-nitropyridine product. ntnu.no This method provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net For 2-substituted pyridines, this process can achieve regioselective nitration at the 5-position with yields reported up to 77%.
Table 2: Nitration of Pyridines via N-Nitropyridinium Ion Intermediate
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridine | 1) N₂O₅, SO₂; 2) aq. NaHSO₃ | 3-Nitropyridine | 77% | researchgate.netresearchgate.net |
| 3-Methylpyridine | 1) N₂O₅; 2) aq. NaHSO₃ | 3-Methyl-5-nitropyridine | Moderate | rsc.org |
| 4-Substituted Pyridines | 1) N₂O₅; 2) aq. NaHSO₃ | 4-Substituted-3-nitropyridine | Good | researchgate.netresearchgate.net |
| Dimethylpyridines | 1) N₂O₅; 2) aq. NaHSO₃ | Various nitrated dimethylpyridines | - | rsc.org |
An alternative to direct functionalization of a pre-formed pyridine ring is the construction of the ring from acyclic precursors. This approach allows for the introduction of desired substituents at specific positions during the ring-forming process.
The [3+3] cyclization strategy offers a powerful method for the one-pot synthesis of highly substituted pyridines. One such method involves the reaction of N-silyl-1-azaallyl anions with suitable three-carbon electrophilic partners. clockss.org Specifically, N-silyl-1-azaallyl anions, generated from aromatic nitriles and α-silylcarbanions, can react with ethyl 3-ethoxy-2-nitropropenoate in a [3+3] cycloaddition. clockss.org This reaction serves as a versatile building block approach for constructing N-heterocyclic compounds, yielding either 3-nitro-2-pyridones or 2-alkoxy-3-nitropyridines depending on the substituents on the azaallyl anion. clockss.org This methodology is particularly useful as it circumvents the challenges associated with direct nitration of an electron-deficient pyridine ring. clockss.org
Table 3: Synthesis of Nitropyridines via [3+3] Cyclization
| N-silyl-1-azaallyl Anion Precursor | Electrophile | Major Product | Yield | Reference |
|---|---|---|---|---|
| Benzonitrile derivative | Ethyl 3-ethoxy-2-nitropropenoate | 3-Nitro-6-phenyl-2-pyridone | Good | clockss.org |
| 3-(3-Methyl-5-isoxazolyl) derivative | Ethyl 3-ethoxy-2-nitropropenoate | 2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine | Good | clockss.org |
The target compound, this compound, can be efficiently synthesized by the functionalization of pre-existing nitropyridine scaffolds. This approach often involves metal-catalyzed cross-coupling reactions, which are highly reliable for forming carbon-carbon bonds.
A prime precursor for this strategy is 2-chloro-5-nitropyridine (B43025). The chlorine atom at the 2-position is activated towards nucleophilic substitution and is an excellent handle for cross-coupling reactions. The Sonogashira coupling of 2-chloro-3,5-dinitropyridine (B146277) with various terminal alkynes has been demonstrated to proceed in high yields (61-72%), showcasing the utility of chloronitropyridines as substrates in palladium-catalyzed reactions. mdpi.comsemanticscholar.org Analogously, a Suzuki-Miyaura coupling between 2-chloro-5-nitropyridine and m-tolylboronic acid, using a palladium catalyst such as Pd(PPh₃)₄ and a base, represents a highly convergent and efficient route to this compound.
Derivatization can also begin from other functionalized pyridines. For example, 3-hydroxypyridine (B118123) can be nitrated to give 3-hydroxy-2-nitropyridine, which can then be further functionalized. chemicalbook.com Similarly, 3-aminopyridine (B143674) can be converted into various nitropyridine derivatives, although direct conversion to the target compound is less straightforward. jst.go.jp The oxidation of an amino group to a nitro group or its conversion to a halide for subsequent coupling are common strategies in pyridine chemistry. jst.go.jpresearchgate.net For instance, 3-aminopyridine can be oxidized to form 3,3′-azoxypyridine, while 2-chloro-5-nitropyridine can be reduced to 5-amino-2-chloropyridine, which can then undergo further transformations. jst.go.jpresearchgate.net
Table 4: Synthesis of Nitropyridines by Derivatization
| Precursor | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-3,5-dinitropyridine | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling | 3,5-Dinitro-2-(phenylethynyl)pyridine | mdpi.comsemanticscholar.org |
| 3-Hydroxypyridine | KNO₃, Acetic Anhydride | Nitration | 3-Hydroxy-2-nitropyridine | chemicalbook.com |
| 4-Hydroxypyridine | Nitric Acid | Nitration | 4-Hydroxy-3-nitropyridine | chemicalbook.com |
| 3-Aminopyridine | H₂O₂, H₂SO₄ | Oxidation | 3,3′-Azoxypyridine | jst.go.jp |
Functional Group Transformations and Derivatization Strategies for this compound
The reactivity of this compound is largely dictated by its three key structural components: the nitro group, the pyridine ring, and the m-tolyl substituent. Each of these sites offers a unique handle for chemical modification, allowing for the synthesis of a diverse array of derivatives.
Reduction of the Nitro Group to Amine Derivatives
The reduction of the nitro group is one of the most fundamental transformations for nitroaromatic compounds, providing a gateway to valuable amino derivatives. wikipedia.org The electron-withdrawing nitro group on the pyridine ring can be readily converted to an amine (5-amino-2-(m-tolyl)pyridine) using a variety of established and chemoselective methods. This transformation is significant as it introduces a nucleophilic and basic center, drastically altering the molecule's electronic properties and reactivity.
Catalytic hydrogenation is a highly effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The choice of catalyst can be crucial when other reducible functional groups are present. For instance, Raney nickel is often preferred for substrates containing aromatic halides to avoid dehalogenation. commonorganicchemistry.com
Metal-based reductions in acidic media, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2), offer mild and practical alternatives to catalytic hydrogenation. commonorganicchemistry.com These methods are particularly useful for their tolerance of other functional groups that might be sensitive to hydrogenation conditions. commonorganicchemistry.comorganic-chemistry.org For dinitroarenes, reagents like sodium sulfide (B99878) (Na2S) can sometimes achieve selective reduction of one nitro group. commonorganicchemistry.com In contrast, powerful reducing agents like lithium aluminum hydride (LiAlH4) are generally avoided for reducing aromatic nitro compounds as they tend to produce azo compounds instead of the desired amines. commonorganicchemistry.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| H₂/Pd-C | Ambient or elevated pressure/temp. | Highly efficient; may reduce other functional groups. | commonorganicchemistry.comorganic-chemistry.org |
| H₂/Raney Nickel | Ambient or elevated pressure/temp. | Useful for substrates with aromatic halides. | commonorganicchemistry.com |
| Fe/Acid (e.g., AcOH, HCl) | Acidic aqueous solution, heat | Mild, tolerates many functional groups. | commonorganicchemistry.com |
| Zn/Acid (e.g., AcOH, HCl) | Acidic aqueous solution | Mild, similar to Fe/Acid. | commonorganicchemistry.com |
| SnCl₂ | Acidic solution (e.g., HCl) | Mild, good for sensitive substrates. | commonorganicchemistry.com |
Oxidation Reactions of the Pyridine and Aryl Moieties
The oxidation of this compound can be directed towards either the pyridine ring or the m-tolyl side chain, depending on the reagents and conditions employed. The pyridine ring itself is generally resistant to oxidation due to its aromaticity and the electron-deficient nature conferred by the nitrogen atom. gcwgandhinagar.com However, the methyl group on the tolyl ring presents a more accessible site for oxidation.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group of the tolyl substituent to a carboxylic acid. This would transform this compound into 3-(5-nitropyridin-2-yl)benzoic acid, introducing another valuable functional group for further derivatization, such as amidation or esterification.
Electrophilic Aromatic Substitution on the m-Tolyl Phenyl Ring
The pyridine ring is known to be strongly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which destabilizes the cationic intermediates formed during the reaction. gcwgandhinagar.comorganicchemistrytutor.com Therefore, electrophilic attack is far more likely to occur on the m-tolyl ring.
On the m-tolyl ring, two directing groups are in competition: the methyl group and the 5-nitropyridin-2-yl group.
Methyl Group: As an electron-donating group, it is an activating, ortho-, para-director.
5-Nitropyridin-2-yl Group: This is a strongly electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta-position relative to the C-C bond connecting the two rings.
The positions ortho and para to the methyl group (positions 2', 4', and 6' of the tolyl ring) are activated. However, the bulky and deactivating nitropyridinyl substituent at the 1'-position will sterically hinder attack at the 2' and 6' positions and electronically deactivate the entire ring. The outcome of an EAS reaction would depend on the balance of these electronic and steric factors, with substitution likely favoring the less hindered 4'-position (para to the methyl group).
Contemporary Approaches to Pyridine Ring Functionalization Relevant to this compound Synthesis
Modern synthetic chemistry offers powerful tools for constructing and modifying the 2-arylpyridine scaffold. These methods provide efficient and regioselective pathways that are highly relevant to the synthesis of this compound and its derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution
Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. eie.gr Reactions like the Suzuki, Negishi, and Stille couplings are routinely used to construct the 2-arylpyridine core. eie.grnih.gov
A typical strategy involves coupling a 2-halopyridine (e.g., 2-chloro-5-nitropyridine) with an m-tolyl-organometallic reagent (e.g., m-tolylboronic acid in a Suzuki reaction). The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Table 2: Comparison of Relevant Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd complexes | High functional group tolerance; stable reagents. | eie.gr |
| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni complexes | High reactivity and selectivity. | nih.govacs.org |
| Stille | Organotin (e.g., R-SnBu₃) | Pd complexes | Tolerant of many functional groups. | eie.gr |
| Sonogashira | Terminal Alkyne | Pd/Cu complexes | Forms C(sp²)-C(sp) bonds. | acs.org |
More recently, denitrative cross-coupling has emerged as an advanced strategy where the nitro group itself acts as a leaving group. acs.org This allows for the direct conversion of nitroarenes into cross-coupled products, avoiding the need to first convert the nitroarene into a halide or triflate. acs.orgmdpi-res.com For example, a palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been developed, showcasing the potential for direct functionalization of compounds like this compound. acs.org
Chelation-Assisted C-H Bond Activation Methodologies
Chelation-assisted C-H bond activation has become a powerful strategy for the regioselective functionalization of C-H bonds, which are typically unreactive. acs.org In this approach, a directing group coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. nih.gov
For a molecule like 2-(m-tolyl)pyridine, the pyridine nitrogen atom can serve as an endogenous directing group. This can direct a metal catalyst (e.g., Palladium, Rhodium) to activate the ortho C-H bonds on the tolyl ring. rsc.orgnih.gov This strategy allows for the direct introduction of various functional groups (e.g., aryl, alkyl, acetate) at the positions adjacent to the pyridine substituent, a transformation that is difficult to achieve through classical electrophilic substitution. For instance, Rh(III)-catalyzed C-H activation is a known method for the functionalization of N-aryl-2-aminopyridines, demonstrating the utility of the pyridine moiety as a directing group. rsc.org This approach offers an atom-economical and highly regioselective route to complex pyridine derivatives. organic-chemistry.org
Structural Characterization and Elucidation of 5 Nitro 2 M Tolyl Pyridine Through Advanced Spectroscopic and Diffraction Techniques
Vibrational and Electronic Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of 5-Nitro-2-(m-tolyl)pyridine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution.
For this compound, the ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring would likely appear as downfield signals due to the electron-withdrawing effects of the nitro group and the aromatic nature of the ring. Specifically, the proton adjacent to the nitro group would be the most deshielded. The protons of the m-tolyl group would exhibit characteristic splitting patterns in the aromatic region, and the methyl group would present as a singlet in the upfield region. For comparison, the related compound, 5-Nitro-2-(p-tolyl)pyridine, shows proton signals in the range of δ 9.46–8.47 ppm for the pyridine ring and a singlet at δ 2.44 ppm for the methyl group .
The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom would produce a distinct signal. The carbon atoms of the pyridine ring, particularly the one bearing the nitro group, would be significantly deshielded. The carbons of the tolyl group would also have characteristic chemical shifts, with the methyl carbon appearing at a high field.
A hypothetical data table for the expected NMR shifts is presented below.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Chemical Shift (δ, ppm) | Assignment |
| > 9.0 | Pyridine H (ortho to NO₂) |
| 8.0 - 8.5 | Pyridine H |
| 7.0 - 7.8 | Tolyl H |
| ~ 2.4 | Methyl H |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and analyzing molecular vibrations.
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively). Other key absorptions would include C=N and C=C stretching vibrations from the pyridine ring, C-H stretching from the aromatic rings and the methyl group, and various bending vibrations.
The Raman spectrum would also show characteristic bands for the nitro group and the aromatic rings. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis.
| Vibrational Mode (Hypothetical) | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Asymmetric NO₂ Stretch | ~1550 | ~1550 |
| Symmetric NO₂ Stretch | ~1350 | ~1350 |
| Aromatic C=C/C=N Stretch | 1600-1400 | 1600-1400 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic systems and potentially n → π* transitions associated with the nitro group and the pyridine nitrogen. The conjugation between the pyridine and tolyl rings would influence the position and intensity of these absorptions.
Fluorescence spectroscopy would measure the emission of light from the molecule after excitation at a specific wavelength. The fluorescence properties, including the emission wavelength and quantum yield, would be dependent on the molecular structure and the solvent environment. The presence of the nitro group, which is often a fluorescence quencher, might result in weak fluorescence for this compound.
Solid-State Structural Determination and Crystallographic Insights
While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray diffraction techniques are essential for determining the precise three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Bond Parameters
Growing a suitable single crystal of this compound would allow for single-crystal X-ray diffraction analysis . This powerful technique would provide the absolute configuration of the molecule and precise measurements of bond lengths, bond angles, and torsion angles. This data is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. For instance, the planarity between the pyridine and tolyl rings would be of significant interest.
| Crystallographic Parameter (Hypothetical) | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | e.g., 4 |
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The data from single-crystal X-ray diffraction also reveals how the molecules are arranged in the crystal lattice. The analysis of crystal packing motifs and intermolecular interactions is vital for understanding the solid-state properties of the compound. For this compound, one would expect to observe various non-covalent interactions, such as:
π–π stacking: Interactions between the aromatic pyridine and tolyl rings of adjacent molecules.
C-H···O interactions: Weak hydrogen bonds between C-H groups and the oxygen atoms of the nitro group.
C-H···π interactions: Interactions between C-H bonds and the aromatic π-systems.
These interactions collectively determine the stability and the physical properties of the crystalline solid. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.
Integrated Spectroscopic Approaches and Automated Structure Elucidation Algorithms
The unambiguous structural confirmation of a molecule like this compound relies not on a single analytical technique, but on the synergistic integration of multiple spectroscopic and diffraction methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular structure. Furthermore, the advent of automated structure elucidation (ASE) algorithms has revolutionized this process, enabling more rapid and reliable characterization.
An integrated approach typically begins with mass spectrometry to determine the molecular weight and formula, followed by a suite of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to map the connectivity and functional groups. For crystalline materials, single-crystal X-ray diffraction offers the most definitive three-dimensional structure.
Detailed Research Findings from Integrated Approaches
A comprehensive analysis would involve the following steps:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₂H₁₀N₂O₃. The expected exact mass would be calculated and compared against the experimental value, with a high degree of accuracy confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would offer clues about the structural components, such as the loss of the nitro group or cleavage of the tolyl substituent.
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups. Strong absorption bands characteristic of the nitro group (NO₂) are expected around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Vibrations associated with the C-N bonds and the aromatic rings would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be crucial for determining the substitution pattern of the aromatic rings. The protons on the pyridine ring would appear as distinct multiplets in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing effect of the nitro group. sourceforge.io The protons of the m-tolyl group would appear in the aromatic region (around δ 7.0-7.5 ppm), and the methyl group would present as a singlet further upfield (around δ 2.4 ppm).
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbon atoms attached to the nitro group and those in the pyridine ring would be significantly deshielded. Computational methods are often employed to predict ¹³C NMR chemical shifts, which can then be compared with experimental data for verification. researchgate.netacs.org
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine and m-tolyl rings.
Illustrative Spectroscopic Data Tables
The following tables present hypothetical yet realistic spectroscopic data for this compound, based on known values for similar compounds and spectroscopic principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.40 | d | 1H | H-6 (Pyridine) |
| ~8.45 | dd | 1H | H-4 (Pyridine) |
| ~7.80 | d | 1H | H-3 (Pyridine) |
| ~7.55 | s | 1H | H-2' (Tolyl) |
| ~7.40 | d | 1H | H-6' (Tolyl) |
| ~7.30 | t | 1H | H-5' (Tolyl) |
| ~7.20 | d | 1H | H-4' (Tolyl) |
| ~2.45 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 (Pyridine) |
| ~150.0 | C-5 (Pyridine) |
| ~145.0 | C-6 (Pyridine) |
| ~139.0 | C-3' (Tolyl) |
| ~138.0 | C-1' (Tolyl) |
| ~135.0 | C-4 (Pyridine) |
| ~130.0 | C-5' (Tolyl) |
| ~129.0 | C-6' (Tolyl) |
| ~126.0 | C-2' (Tolyl) |
| ~124.0 | C-4' (Tolyl) |
| ~122.0 | C-3 (Pyridine) |
| ~21.5 | CH₃ |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
Automated Structure Elucidation (ASE) Algorithms
In modern chemical analysis, computer-assisted structure elucidation (CASE) and automated structure verification (ASV) systems play a crucial role. researchgate.netresearchgate.net These software platforms can take raw spectroscopic data (NMR, MS, IR) as input and propose or verify a chemical structure.
For a novel compound like this compound, an ASE workflow would typically involve:
Data Input: Feeding the experimental HRMS, ¹H NMR, ¹³C NMR, and 2D NMR data into the software.
Fragment Generation: The program would analyze the data to identify key structural fragments, such as a nitropyridine ring and a tolyl group.
Structure Assembly: Based on the correlations observed in the 2D NMR spectra (e.g., HMBC), the algorithm would assemble these fragments to generate possible isomeric structures.
Prediction and Ranking: For each proposed structure, the software would predict the NMR spectra. acs.orgresearchgate.netosti.gov These predicted spectra are then compared to the experimental data, and the structures are ranked based on the goodness of fit.
Verification: The top-ranked structure would be presented to the chemist for final validation. This automated process significantly reduces the time required for structure elucidation and minimizes human error.
The integration of these advanced spectroscopic techniques with powerful computational algorithms provides a robust and efficient platform for the comprehensive structural characterization of chemical compounds like this compound.
Computational Chemistry and Theoretical Investigations of 5 Nitro 2 M Tolyl Pyridine
Quantum Chemical Calculations for Electronic and Molecular Structure
No specific studies utilizing quantum chemical calculations to investigate the electronic and molecular structure of 5-Nitro-2-(m-tolyl)pyridine have been identified. Therefore, no data is available for the following subsections.
There are no published DFT studies on this compound to report on its optimized geometry, energy landscapes, or vibrational frequencies.
Predictions for the protonation state (pKa) and energetics of this compound using ab initio or semi-empirical methods are not available in the current literature.
An FMO analysis, including the calculation of HOMO-LUMO energy gaps and other electronic reactivity descriptors for this compound, has not been reported.
Molecular Modeling and Simulation Studies
Dedicated molecular modeling and simulation studies for this compound are absent from the scientific literature. Information regarding its conformational analysis and behavior in different solvent environments is therefore unavailable.
There are no reported studies on the conformational analysis or the potential energy surfaces of this compound.
Research on the modeling of solvent effects, including the calculation of solvation free energies using continuum solvation models for this compound, has not been conducted or published.
Hirshfeld Surface Analysis for Quantifying Noncovalent Interactions
The Hirshfeld surface is typically visualized by mapping normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts. mdpi.com Further analysis involves generating two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus exterior to the surface (de) against the distance to the nearest nucleus interior to the surface (di). nih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into the percentage contributions from different types of atomic interactions. nih.gov
For this compound, the key structural features—a pyridine (B92270) ring, a strong electron-withdrawing nitro group, and a tolyl group—dictate the types of noncovalent interactions that stabilize its crystal structure. The primary interactions expected are:
H···H contacts: Given the abundance of hydrogen atoms on the tolyl and pyridine rings, these interactions typically comprise the largest portion of the molecular surface. mdpi.comresearchgate.net
O···H/H···O contacts: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, leading to significant C–H···O interactions with hydrogen atoms from neighboring molecules. researchgate.net
C···H/H···C contacts: These represent interactions between the carbon atoms of the aromatic rings and hydrogen atoms. nih.govacs.org
π···π stacking: The presence of two aromatic rings (pyridine and tolyl) suggests the possibility of π-stacking interactions, which would be visible as characteristic adjacent red and blue triangles on a shape-index-mapped Hirshfeld surface. rsc.org
While a specific crystallographic study for this compound is not available, analysis of related structures allows for a reasonable estimation of the contribution of these interactions.
Table 1: Estimated Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: These values are representative and based on analyses of similar nitro-aromatic and pyridine derivatives. mdpi.comnih.gov)
| Interaction Type | Estimated Percentage Contribution (%) |
| H···H | 40 - 50 |
| O···H/H···O | 15 - 25 |
| C···H/H···C | 10 - 20 |
| C···C (π-stacking) | 5 - 10 |
| N···H/H···N | 3 - 8 |
| Other | < 5 |
Quantitative Structure-Activity Relationship (QSAR) Derivations from Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. They aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. imrpress.com These models use calculated molecular descriptors to predict the activity of new, unsynthesized molecules, thereby streamlining the discovery process. For a series of related compounds, such as derivatives of nitropyridine, QSAR can reveal which structural features are crucial for a desired outcome, like antibacterial activity. imrpress.comresearchgate.net
The general process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a predictive equation. nih.govmdpi.com
Computational Descriptors for Understanding Substituent Effects on Molecular Properties
The properties and reactivity of this compound are heavily influenced by its two substituents: the nitro group (–NO₂) and the m-tolyl group (–C₆H₄–CH₃). Computational descriptors are numerical values that quantify these influences and can be categorized as electronic, steric, hydrophobic, or topological.
Electronic Effects: The nitro group is a strong electron-withdrawing group, which significantly lowers the electron density of the pyridine ring. thieme-connect.com This effect is critical for the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The tolyl group, containing a methyl substituent, is generally considered a weak electron-donating group, which can slightly counteract the effect of the nitro group. mdpi.com Electronic descriptors such as dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and atomic charges are used to quantify these effects.
Steric and Lipophilic Effects: The m-tolyl group introduces significant steric bulk compared to a simple hydrogen atom. This can influence how the molecule fits into a biological target's active site. The tolyl group also increases the molecule's lipophilicity (hydrophobicity), which affects its solubility and ability to cross cell membranes. Descriptors like molecular volume, surface area, and the partition coefficient (LogP) quantify these properties.
In a hypothetical QSAR study for antibacterial activity, these descriptors would be used to build a model explaining how changes in structure affect efficacy.
Table 2: Key Computational Descriptors and Their Significance for this compound
| Descriptor Class | Example Descriptor | Significance |
| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | |
| Mulliken Atomic Charges | Describes the electron distribution and identifies sites prone to electrostatic interactions. rasayanjournal.co.in | |
| Steric | Molar Refractivity (SMR) | Relates to molecular volume and polarizability, indicating the potential for steric hindrance and dispersion forces. |
| Molecular Weight (MW) | A basic descriptor related to the size of the molecule. | |
| Hydrophobic | LogP (Partition Coefficient) | Quantifies lipophilicity, which is crucial for membrane permeability and reaching biological targets. |
| Topological | Wiener Index | A numerical descriptor of molecular branching and structure. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. semanticscholar.org It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This allows for the prediction of how a molecule will interact with other chemical species. researchgate.net
Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. They are associated with lone pairs on electronegative atoms.
Positive Regions (Blue): These areas are electron-poor and represent sites for potential nucleophilic attack. They are typically found around hydrogen atoms bonded to electronegative atoms or on electron-deficient aromatic systems.
Neutral Regions (Green): These areas have a near-zero potential and are associated with nonpolar parts of the molecule.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential, guiding its chemical reactivity. Based on computational studies of similar molecules like 2-amino-5-nitropyridine (B18323) and 5-bromo-3-nitropyridine-2-carbonitrile, the following features can be predicted: semanticscholar.orgresearchgate.net
Most Negative Potential: The most significant negative potential (deep red) would be localized on the oxygen atoms of the nitro group. This is due to their high electronegativity and the resonance delocalization of charge, making them strong centers for attracting electrophiles or participating in hydrogen bonding. researchgate.net
Secondary Negative Potential: A region of negative potential would also be found near the nitrogen atom of the pyridine ring, stemming from its lone pair of electrons. researchgate.net
Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms of the pyridine and tolyl rings. The hydrogen atoms on the pyridine ring, being attached to an electron-deficient system, would exhibit a more positive character than those on the tolyl group.
This predicted distribution of electrostatic potential highlights the likely sites for intermolecular interactions. The negative poles at the nitro group and pyridine nitrogen are prime locations for hydrogen bonding, while the positive regions on the aromatic rings are susceptible to interaction with nucleophilic species.
Reactivity Mechanisms and Kinetic Investigations of 5 Nitro 2 M Tolyl Pyridine
Mechanistic Pathways of Nitro Group Transformations and Pyridine (B92270) Ring Reactivity
The primary reactive sites of 5-Nitro-2-(m-tolyl)pyridine are the nitro group, which can undergo reduction, and the pyridine ring, which is activated for nucleophilic attack.
The nitro group is a key functional group in many pharmaceutical agents, and its metabolic reduction is often crucial for biological activity. svedbergopen.com In biological systems, the bioreduction of aromatic nitro compounds like this compound is typically catalyzed by a class of enzymes known as nitroreductases. svedbergopen.com This process involves the sequential reduction of the nitro group to generate highly reactive intermediates.
The transformation is a multi-step process, generally proceeding through the following pathway:
Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).
Nitroso to Hydroxylamino: A further two-electron reduction transforms the nitroso intermediate into a hydroxylamino group (-NHOH).
Hydroxylamino to Amino: The final two-electron reduction yields the corresponding amino group (-NH₂).
Each of these intermediates—nitroso, oxime, and amino—can be formed through various combinations of catalysts and reducing agents. nih.gov The reactive intermediates, particularly the nitroso and hydroxylamino species, can contribute to therapeutic effects or, in some cases, cytotoxicity. svedbergopen.com The reduction of the nitro group can be accomplished chemically using reagents such as palladium on carbon (Pd/C) with hydrogen gas or zinc (Zn) in the presence of an acid. researchgate.net
Table 1: Intermediates in Nitro Group Reduction
| Starting Group | Intermediate 1 | Intermediate 2 | Final Product |
| Nitro (-NO₂) | Nitroso (-NO) | Hydroxylamino (-NHOH) | Amino (-NH₂) |
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deficiency is significantly amplified by the presence of a strong electron-withdrawing nitro group. wikipedia.org Consequently, the pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com
The mechanism for SNAr reactions involves a two-step addition-elimination process:
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring. The positions most susceptible to attack are C2 and C4 (ortho and para to the ring nitrogen), as the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.comfirsthope.co.in
Formation of Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgfirsthope.co.in The stability of this complex is the determining factor for the feasibility of the substitution. stackexchange.com The nitro group plays a crucial role in stabilizing this intermediate through resonance. wikipedia.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group, typically a halide, from the carbon atom that was attacked.
A related and important reaction for nitropyridines is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a carbon atom bearing a hydrogen atom. nih.govresearchgate.net The process consists of the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination to yield the substituted product. nih.govacs.org This method allows for the direct C-H functionalization of the activated pyridine ring.
Reaction Kinetics and Thermodynamic Considerations of this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles governing its reactions can be inferred from studies of similar nitropyridine systems.
Kinetic models for related pyridine syntheses show that reaction rates are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts or promoters. rsc.org For instance, the thermal rearrangement of N-nitropyrazoles, a related heterocyclic system, was found to follow first-order kinetics, with activation enthalpy (ΔH‡) values in the range of 30-36 kcal mol⁻¹ and a small entropy of activation (ΔS‡). researchgate.net These parameters suggest a transition state that is similarly or slightly less polar than the starting material. Applying these principles, the transformations of this compound would be expected to accelerate with increased temperature, although excessively high temperatures could lead to side reactions and decomposition.
Influence of Substituent Electronic and Steric Effects on Reaction Regioselectivity and Rate
The rate and outcome (regioselectivity) of reactions involving this compound are dictated by the combined electronic and steric influences of its substituents.
The nitro group at the C5 position is a powerful deactivating group for electrophilic substitution due to its strong electron-withdrawing nature. libretexts.org However, this same property makes it a strong activating group for nucleophilic aromatic substitution, significantly lowering the energy of the Meisenheimer intermediate. wikipedia.orglibretexts.org
The m-tolyl group at the C2 position has a dual effect:
Electronic Effect: As an alkyl-substituted aryl group, it is weakly electron-donating through induction, which slightly counteracts the electron-withdrawing effect of the nitro group and the pyridine nitrogen. However, the activating effect of the nitro group for nucleophilic attack is overwhelmingly dominant.
Steric Effect: The m-tolyl group provides significant steric hindrance around the C2 position. This bulkiness can impede the approach of a nucleophile to the C2 carbon. Mechanistic studies on other nitropyridines have shown that steric hindrance can be a decisive factor, sometimes inhibiting a reaction step entirely. nih.govacs.org For example, the reaction of a bulky isopropyl carbanion with 3-nitropyridine (B142982) failed to proceed past the initial adduct formation due to steric clashes that prevented the necessary planarization for the elimination step. nih.govacs.org
This interplay determines the most likely sites for nucleophilic attack. While the C2 and C6 positions are electronically activated by the ring nitrogen, the steric bulk of the m-tolyl group at C2 would likely direct nucleophilic attack preferentially to the less hindered C6 and C4 positions.
Table 2: Summary of Substituent Effects on Nucleophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Steric Effect | Impact on SNAr Rate | Impact on Regioselectivity |
| Nitro (-NO₂) | C5 | Strongly electron-withdrawing (activating) | Minimal | Increases rate significantly | Stabilizes intermediates from attack at C2, C4, C6 |
| m-Tolyl | C2 | Weakly electron-donating (deactivating) | High | Decreases rate at C2 | Hinders attack at C2, favors attack at C4 and C6 |
Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar of 5 Nitro 2 M Tolyl Pyridine Derivatives in Vitro Focus
Mechanistic Investigations of Molecular Interactions with Biological Systems (in vitro studies)
A key mechanistic feature of many nitroaromatic compounds, including 5-nitropyridine derivatives, is the bioreduction of the nitro group. scielo.brresearchgate.net This process is central to both their therapeutic efficacy and potential toxicity. scielo.bracs.org In many biological systems, particularly in anaerobic or hypoxic environments such as those found in certain tumors or protozoan parasites, the nitro group (R-NO₂) undergoes enzymatic reduction. nih.govsvedbergopen.com
This reduction is typically catalyzed by nitroreductase enzymes (NTRs), which are flavoenzymes that utilize cofactors like NADH or NADPH. nih.govresearchgate.net The reduction can proceed through two main pathways:
Two-electron reduction: Oxygen-insensitive Type I nitroreductases catalyze a direct two-electron reduction of the nitro group to a nitroso (R-NO) intermediate, followed by further reduction to a hydroxylamine (R-NHOH) and finally to an amino (R-NH₂) group. nih.gov
One-electron reduction: Oxygen-sensitive Type II nitroreductases catalyze a single-electron transfer, forming a highly reactive nitro anion radical (R-NO₂⁻). scielo.brnih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS) like the superoxide anion (O₂⁻). scielo.brnih.gov
The highly reactive intermediates, particularly the nitroso and hydroxylamine species, are electrophilic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins. svedbergopen.com This interaction can lead to DNA damage, protein dysfunction, and induction of significant oxidative stress, ultimately resulting in cytotoxicity. svedbergopen.commdpi.com This mechanism is the basis for the activity of many nitro-containing drugs against parasites and hypoxic tumor cells. scielo.brnih.gov
Beyond the effects of nitro group bioreduction, 5-nitropyridine derivatives can exert their biological activity by directly inhibiting specific enzymes. The interaction between an inhibitor and an enzyme can be characterized by various mechanisms, such as competitive, non-competitive, or irreversible inhibition, which are crucial for understanding the compound's effect on metabolic or signaling pathways. nih.gov
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. nih.gov
In vitro studies have shown that 5-nitropyridine derivatives can inhibit a range of enzymes. For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibitory activity against both chymotrypsin and urease. mdpi.com The specific mechanism, whether competitive or non-competitive, dictates how the inhibitor's potency is affected by substrate concentration and is a key focus of mechanistic studies. nih.gov Understanding these inhibition mechanisms is fundamental in drug design for optimizing inhibitor potency and selectivity. scilit.com
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For 5-nitro-2-(m-tolyl)pyridine derivatives, SAR investigations focus on how modifications to the chemical structure affect potency and selectivity.
The electronic properties of substituents on the pyridine (B92270) and aryl rings significantly modulate the biological activity of the molecule. The nitro group at the 5-position is a strong electron-withdrawing group, which is a critical feature for the bioreductive activation discussed earlier. scielo.brnih.gov
The nature and position of substituents on the 2-aryl ring (in this case, the m-tolyl group) can fine-tune the electronic properties of the entire molecule. mdpi.com
Electron-donating groups (EDGs) , such as the methyl group (-CH₃) on the tolyl ring, can increase the electron density of the molecule. This can affect the reduction potential of the nitro group and influence non-covalent interactions with biological targets. rsc.org Studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (-OCH₃) and amino (-NH₂) can enhance antiproliferative activity. nih.govnih.gov
Electron-withdrawing groups (EWGs) , if substituted on the aryl ring, would decrease the electron density. This can make the nitro group more susceptible to reduction and can alter binding affinities to target proteins. nih.gov
The position of these substituents is also critical. For example, the meta position of the methyl group in the tolyl substituent influences the steric and electronic profile differently than an ortho or para substituent, which can lead to variations in biological activity.
Table 1: Influence of Electronic Properties of Substituents on Biological Activity of Pyridine Derivatives
| Substituent Type | Example Group(s) | General Electronic Effect | Potential Impact on Biological Activity |
|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃, -OH, -NH₂ | Increases electron density on the aromatic rings. | Can enhance binding affinity and modulate the redox potential of the nitro group. May increase antiproliferative activity. nih.govnih.gov |
| Electron-Withdrawing (EWG) | -NO₂, -Cl, -Br, -F, -CF₃ | Decreases electron density on the aromatic rings. | Can make the nitro group easier to reduce, potentially increasing cytotoxicity via bioreduction. Halogen atoms have sometimes been shown to decrease antiproliferative activity. nih.govnih.gov |
Besides electronic effects, the steric and lipophilic properties of this compound derivatives are crucial determinants of their biological activity.
Steric Factors: The size and shape of the molecule and its substituents can influence how it fits into the binding site of a target enzyme or receptor. Bulky groups can cause steric hindrance, which may either prevent effective binding or, conversely, improve selectivity by preventing binding to off-target proteins. nih.gov Some studies on pyridine derivatives have noted that bulky groups can lead to lower antiproliferative activity. nih.gov
Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (log P), describes a compound's affinity for a lipid environment versus an aqueous one. Lipophilicity is critical for a molecule's ability to cross biological membranes and reach its intracellular target. However, there is often an optimal range for lipophilicity; if a compound is too lipophilic, it may be poorly soluble in aqueous media or become trapped in lipid membranes, while if it is not lipophilic enough, it may not be able to cross cell membranes effectively. For some nitroindazole derivatives, lipophilicity was not found to be a direct influencer of their trypanocidal activity, suggesting other factors were more dominant. mdpi.com
SAR studies often aim to balance these properties to achieve a desired biological profile, a process central to medicinal chemistry and drug design. rsc.org
Table 2: Impact of Steric and Lipophilic Properties on Molecular Interactions
| Property | Description | Influence on Biological Activity |
|---|---|---|
| Steric Properties | Relates to the size and three-dimensional shape of the molecule and its substituents. | Can cause steric hindrance, preventing or enhancing binding to a target's active site. Bulky groups may decrease activity in some contexts. nih.govnih.gov |
| Lipophilicity (log P) | Measures the compound's solubility in a nonpolar (lipid) versus a polar (aqueous) solvent. | Crucial for cell membrane permeability and reaching intracellular targets. An optimal level is often required for maximal efficacy. mdpi.com |
Specific In Vitro Biological Pathway Modulation and Enzyme Targets
Research has identified several specific enzymes and pathways that are modulated by 5-nitropyridine derivatives in vitro. These findings provide concrete examples of the biological activities of this class of compounds.
One notable target is trypanothione reductase (TR) , an essential enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.govmdpi.com This enzyme is absent in mammals, making it an attractive drug target. nih.govmdpi.com The mechanism of action for many nitroheterocyclic compounds against these parasites is believed to involve the inhibition of TR, leading to a buildup of oxidative stress that is lethal to the parasite. nih.govmdpi.com While not demonstrated specifically for this compound, it represents a probable target based on the activity of related nitroheterocyclic compounds.
Other identified enzyme targets for 5-nitropyridine derivatives include:
Chymotrypsin and Urease: A 5-nitropyridin-2-yl derivative was found to inhibit both of these enzymes. mdpi.com
Protoporphyrinogen Oxidase: Certain nitropyridine derivatives have shown moderate inhibitory activity against this enzyme, which is a target for herbicides. mdpi.com
The ability of these compounds to interact with multiple targets highlights their potential for diverse pharmacological applications, from anticancer to antimicrobial and antiparasitic agents. mdpi.comnih.govresearchgate.net
Table 3: Known and Potential In Vitro Enzyme Targets for 5-Nitropyridine Derivatives
| Enzyme Target | Biological Role of Enzyme | Relevance for 5-Nitropyridine Derivatives |
|---|---|---|
| Trypanothione Reductase (TR) | Essential for redox balance in trypanosomatid parasites. nih.gov | A key potential target for antiparasitic activity, based on the known mechanism of other nitroheterocyclic drugs. nih.govmdpi.com |
| Chymotrypsin | A digestive protease. | Directly inhibited by a 5-nitropyridin-2-yl derivative in vitro. mdpi.com |
| Urease | Catalyzes the hydrolysis of urea; implicated in infections by pathogens like H. pylori. | Directly inhibited by a 5-nitropyridin-2-yl derivative in vitro. mdpi.com |
| Protoporphyrinogen Oxidase | Involved in heme and chlorophyll biosynthesis. | Moderately inhibited by some nitropyridine derivatives, relevant for herbicide development. mdpi.com |
Human DNA Topoisomerase Enzyme (hTopo I and IIα) Inhibition Studies (in vitro)
No published in vitro studies detailing the inhibitory activity of this compound or its derivatives against human DNA topoisomerase I and IIα could be identified. Consequently, data on its mechanism of action, potency (e.g., IC50 values), and structure-activity relationships in this context are not available.
sn-1-Diacylglycerol Lipase α Inhibition Mechanisms (in vitro)
There is no available research on the in vitro inhibition of sn-1-diacylglycerol lipase α by this compound derivatives. The potential of this compound to interact with and modulate the activity of this enzyme has not been explored in the scientific literature.
Antimicrobial Action Mechanisms against Model Bacterial Strains (in vitro)
Specific studies investigating the in vitro antimicrobial properties of this compound against any model bacterial strains have not been reported. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), and the underlying mechanisms of its potential antibacterial action are unknown.
Urease Inhibition Studies (in vitro)
No in vitro studies on the urease inhibition potential of this compound or its derivatives are present in the public scientific domain.
Molecular Docking and Dynamic Simulations for Ligand-Target Interactions
Elucidating Binding Modes and Key Interaction Sites in Biological Targets
In the absence of identified biological targets with confirmed activity, no molecular docking studies have been performed for this compound. Such studies are contingent on prior experimental data suggesting an interaction with a specific protein or enzyme.
Predicting Molecular Efficacy and Selectivity through Computational Modeling
Similarly, molecular dynamics simulations to predict the efficacy and selectivity of this compound have not been conducted. These computational methods require an established biological target and initial docking poses to simulate the dynamic behavior of the ligand-target complex over time.
Future Research Directions and Broader Academic Implications of 5 Nitro 2 M Tolyl Pyridine Research
Development of Novel and Efficient Synthetic Strategies for Diverse Nitropyridine Derivatives
Another avenue of exploration is the use of three-component ring transformations (TCRT) of substrates like dinitropyridone, which can provide access to nitropyridines that are difficult to synthesize through other methods. nih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups, making them highly valuable for creating libraries of diverse nitropyridine derivatives. nih.gov The development of novel catalysts and reaction conditions will be crucial to expand the scope of these methods.
Future synthetic strategies could also leverage C-H activation and cross-coupling reactions to directly introduce the tolyl group or other substituents onto the nitropyridine scaffold, bypassing the need for pre-functionalized starting materials. Research into flow chemistry and microwave-assisted synthesis could also lead to more rapid, scalable, and controlled production of these compounds.
Table 1: Comparison of Synthetic Strategies for Nitropyridine Derivatives
| Synthetic Strategy | Advantages | Potential Future Developments |
|---|---|---|
| Classical Methods | Well-established procedures. | Milder reaction conditions, improved regioselectivity. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. buketov.edu.kz | Development of new MCRs for novel scaffolds, asymmetric variations. |
| Ring Transformations | Access to unique and complex structures. nih.gov | Broader substrate scope, application to continuous flow synthesis. |
| C-H Activation/Cross-Coupling | Direct functionalization, high efficiency. | Use of more abundant and less expensive catalysts, wider functional group tolerance. |
Integration of Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding
Computational chemistry is an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and reaction mechanisms, thereby guiding experimental work. openmedicinalchemistryjournal.comnih.govnih.gov For 5-Nitro-2-(m-tolyl)pyridine and its derivatives, computational methods can accelerate the design of new compounds with desired electronic, optical, or biological properties.
Future research should employ a range of computational techniques. Virtual screening of large compound libraries can identify derivatives with high potential for specific biological targets. openmedicinalchemistryjournal.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of nitropyridine derivatives with their biological activity, providing predictive models for designing more potent compounds. mdpi.com
Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how these molecules interact with biological targets such as enzymes or receptors. nih.govmdpi.com These simulations can help elucidate binding modes, predict binding affinities, and understand the conformational changes that occur upon binding. Furthermore, quantum mechanical calculations can be used to study the electronic structure of these molecules, predict their reactivity, and understand the mechanisms of synthetic reactions. mdpi.com The synergy between these computational approaches will be key to the rational design of new nitropyridine-based compounds. openmedicinalchemistryjournal.com
Comprehensive Elucidation of Mechanistic Biological Interactions through Integrated Experimental and Theoretical Approaches
Nitropyridines are known to exhibit a wide range of biological activities, including potential applications in anticancer therapy. mdpi.com A critical area for future research is to move beyond preliminary screening and toward a deep, mechanistic understanding of how compounds like this compound interact with biological systems. This will require a tightly integrated approach combining experimental and computational methods.
Initial steps will involve identifying the specific cellular targets of these compounds through techniques like affinity chromatography, proteomics, and genetic screening. Once targets are identified, detailed biochemical and biophysical assays can be used to characterize the interactions. Simultaneously, as mentioned in the previous section, molecular modeling can provide a structural basis for these interactions. nih.gov
For instance, if a nitropyridine derivative is found to inhibit a particular enzyme, researchers can use a combination of enzyme kinetics, X-ray crystallography or cryo-electron microscopy to determine the inhibition mechanism and obtain a high-resolution structure of the enzyme-inhibitor complex. This experimental data can then be used to validate and refine computational models, leading to a virtuous cycle of prediction and verification. nih.gov This integrated approach will be crucial for optimizing the potency and selectivity of these compounds and for understanding any potential off-target effects.
Potential Contributions to the Design of New Probes and Chemical Tools in Biological Research
Beyond therapeutic applications, nitropyridine derivatives have the potential to be developed into valuable chemical probes for studying biological processes. broadinstitute.org The electronic properties of the nitropyridine scaffold, which can be tuned by substituents, make it an attractive core for developing fluorescent or chemiluminescent probes. nih.gov
Future research could focus on designing nitropyridine-based probes that respond to specific biological analytes or changes in the cellular environment, such as pH, redox state, or the presence of specific enzymes or metal ions. nih.govrsc.org For example, the nitro group can be designed to be reduced or displaced under specific biological conditions, leading to a change in the molecule's fluorescence. nih.gov Dihydropyridine-based fluorescent probes have already been successfully developed for imaging nitric oxide in living cells, demonstrating the potential of the broader pyridine (B92270) chemical class in this area. nih.govresearchgate.net
The development of such probes would provide powerful tools for cell biology, allowing for the real-time visualization of cellular processes with high spatial and temporal resolution. rsc.org These tools could be used to investigate the roles of various analytes in health and disease, and to screen for new drugs that modulate their activity. The synthesis of a library of this compound analogs with different substituents could be a starting point for discovering new probes with tailored properties.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-2-(m-tolyl)pyridine, and how can intermediates be characterized?
- Methodological Answer : A practical synthesis involves introducing the nitro group to a pre-functionalized pyridine ring. For example, nitration of 2-(m-tolyl)pyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Key intermediates, such as 2-chloro-N-(m-tolyl)acetamide, should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) . For nitro-group introduction, monitor reaction progress using FT-IR (appearance of NO₂ stretching at ~1520 cm⁻¹) and TLC (silica gel, hexane/EtOAc) .
Q. How can researchers optimize the purity of this compound for biological assays?
- Methodological Answer : Post-synthesis purification is critical. Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water. Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards. For trace metal removal (e.g., catalysts), employ chelating resins or dialysis .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺) and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling patterns. The nitro group’s electronic effects on the pyridine ring can be analyzed via UV-Vis spectroscopy (λmax shifts in polar solvents) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D4R). Optimize substituents at the 3-position of the pyridine ring based on molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via SAR studies by synthesizing analogs with varying electron-withdrawing/donating groups .
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using β-arrestin recruitment assays (for GPCR targets) and cAMP inhibition in HEK293 cells. Cross-validate with radioligand binding assays (³H-labeled antagonists) to distinguish allosteric vs. orthosteric effects .
Q. How do thermodynamic properties (e.g., entropy, heat capacity) influence the stability of this compound in formulation studies?
- Methodological Answer : Measure heat capacity (Cₚ) via differential scanning calorimetry (DSC) and calculate entropy changes (ΔS) using the NIST Chemistry WebBook database for pyridine analogs. Stability under accelerated conditions (40°C/75% RH) can be modeled via Arrhenius kinetics to predict shelf life .
Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical control?
- Methodological Answer : At scale, nitro-group introduction may suffer from side reactions (e.g., over-nitration). Use flow chemistry with precise temperature control (<5°C) and inline FT-IR monitoring to minimize byproducts. For workup, replace column chromatography with continuous liquid-liquid extraction to improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
